1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole
CAS No.: 907985-82-4
Cat. No.: VC21520863
Molecular Formula: C13H16N2O3S
Molecular Weight: 280.34g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 907985-82-4 |
|---|---|
| Molecular Formula | C13H16N2O3S |
| Molecular Weight | 280.34g/mol |
| IUPAC Name | 1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-3-methylpyrazole |
| Standard InChI | InChI=1S/C13H16N2O3S/c1-9-8-13(10(2)7-12(9)18-4)19(16,17)15-6-5-11(3)14-15/h5-8H,1-4H3 |
| Standard InChI Key | BIKKYLPXSCXPDK-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C |
| Canonical SMILES | CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Introduction
1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole is a synthetic organic compound characterized by its complex molecular structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological activities, including roles as enzyme inhibitors, receptor modulators, and potential therapeutic agents in various diseases.
Synthesis
The synthesis of 1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole typically involves the reaction of 4-methoxy-2,5-dimethyl-benzenesulfonyl chloride with 3-methyl-1H-pyrazole under basic conditions. This reaction is generally performed in organic solvents such as dichloromethane or tetrahydrofuran, utilizing bases like triethylamine or sodium hydroxide to facilitate nucleophilic substitution.
Synthesis Conditions
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Reagents: 4-Methoxy-2,5-dimethyl-benzenesulfonyl chloride, 3-methyl-1H-pyrazole
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Solvents: Dichloromethane, Tetrahydrofuran
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Bases: Triethylamine, Sodium hydroxide
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Reaction Conditions: Basic conditions, potentially using continuous flow reactors for improved efficiency
Potential Applications
Pyrazole derivatives, including 1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole, are explored for their roles in medicinal chemistry and materials science. Their diverse pharmacological activities make them candidates for further research as therapeutic agents. Other pyrazole derivatives have shown promise in treating various diseases, including cancer and metabolic disorders .
Applications Table
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